
Brivaracetam ((alfaR, 4S)-Isomer)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brivaracetam (alfaR, 4S)-Isomer is a racetam derivative of levetiracetam, primarily used as an anticonvulsant for the treatment of partial-onset seizures. It was developed to bind selectively and with high affinity to synaptic vesicle protein 2A (SV2A), a target molecule involved in the modulation of neurotransmitter release .
Wissenschaftliche Forschungsanwendungen
Brivaracetam has a broad range of applications in scientific research:
Chemistry: Used as a model compound for studying racetam derivatives and their interactions with SV2A.
Biology: Investigated for its role in modulating neurotransmitter release and its potential neuroprotective effects.
Medicine: Primarily used as an anticonvulsant for treating partial-onset seizures.
Wirkmechanismus
Target of Action
The primary target of Brivaracetam (alfaR, 4S)-Isomer is the synaptic vesicle glycoprotein 2A (SV2A) in the brain . This protein plays a crucial role in the regulation of synaptic vesicle exocytosis .
Mode of Action
Brivaracetam (alfaR, 4S)-Isomer binds to SV2A with high affinity . This binding is believed to modulate synaptic GABA release, which is an inhibitory neurotransmitter in the central nervous system . Additionally, Brivaracetam (alfaR, 4S)-Isomer is also known to inhibit sodium channels, which may contribute to its antiepileptogenic action .
Biochemical Pathways
It is believed that the drug’s interaction with sv2a and inhibition of sodium channels play a significant role in its antiepileptic effects .
Pharmacokinetics
Brivaracetam (alfaR, 4S)-Isomer has a favorable pharmacokinetic profile . It is rapidly absorbed and distributed in the brain, and it has few clinically relevant drug-drug interactions . The drug is metabolized primarily through hydrolysis by amidase and CYP2C19-mediated hydroxylation . More than 95% of the drug is excreted by the kidneys .
Result of Action
The binding of Brivaracetam (alfaR, 4S)-Isomer to SV2A and its inhibition of sodium channels result in a decrease in neuronal hyperexcitability . This leads to a reduction in the frequency of seizures in patients with epilepsy .
Action Environment
The action of Brivaracetam (alfaR, 4S)-Isomer can be influenced by various environmental factors. For instance, the drug’s stability can be affected under basic degradation conditions . Additionally, the drug’s efficacy and safety profile can vary among specific patient populations, such as the elderly, children, patients with cognitive impairment, and patients with psychiatric comorbid conditions .
Biochemische Analyse
Biochemical Properties
Brivaracetam (alfaR, 4S)-Isomer interacts with the synaptic vesicle protein 2A (SV2A), a protein present on synaptic and endocrine vesicles in mammals . It binds to SV2A with 15- to 30-fold higher affinity and greater selectivity than levetiracetam .
Cellular Effects
The interaction of Brivaracetam (alfaR, 4S)-Isomer with SV2A influences cell function. SV2A is the most widely distributed isoform throughout the brain and plays a crucial role in neuromodulation and neurotransmission .
Molecular Mechanism
Brivaracetam (alfaR, 4S)-Isomer exerts its effects at the molecular level through binding interactions with SV2A. This binding potentially leads to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, Brivaracetam (alfaR, 4S)-Isomer shows consistent recoveries and is found to be less stable under basic degradation conditions . The stability of the drug molecule has been characterized using various methods .
Dosage Effects in Animal Models
Brivaracetam (alfaR, 4S)-Isomer has broad-spectrum antiseizure activity in animal models of epilepsy .
Metabolic Pathways
Its interaction with SV2A suggests it may influence metabolic flux or metabolite levels .
Subcellular Localization
Given its interaction with SV2A, it is likely to be found in synaptic and endocrine vesicles .
The information provided here is based on the latest research available as of 2024 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Brivaracetam involves several key steps, including enantioselective photochemical Giese addition, promoted by visible light and a chiral bifunctional photocatalyst. This method allows for the efficient production of the desired enantiomer with high diastereoisomeric and enantiomeric ratios . Another approach involves the preparation of ®-4-propylpyrrolidin-2-one, followed by chiral HPLC separation .
Industrial Production Methods
Industrial production of Brivaracetam typically involves continuous flow conditions to improve efficiency and scalability. The process includes alkylation and amidation steps to yield the active pharmaceutical ingredient (API) with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Brivaracetam undergoes various chemical reactions, including:
Oxidation: The propyl side chain can be oxidized by cytochrome P450 enzymes.
Hydrolysis: The acetamide moiety can be hydrolyzed to form a carboxylic acid metabolite.
Common Reagents and Conditions
Oxidation: Catalyzed by CYP2C8, CYP3A4, CYP2C19, and CYP2B6 enzymes.
Hydrolysis: Typically occurs under basic conditions, leading to the formation of brivaracetam acid.
Major Products Formed
Oxidation: Produces oxidized metabolites of the propyl side chain.
Hydrolysis: Results in the formation of 2-(4-methyl-2-oxo-1-pyrrolidinyl) butyric acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levetiracetam: A closely related racetam derivative with similar anticonvulsant properties but lower affinity for SV2A.
Piracetam: Another racetam derivative, primarily used as a nootropic rather than an anticonvulsant.
Uniqueness
Brivaracetam is unique due to its high selectivity and affinity for SV2A, which results in more effective modulation of neurotransmitter release compared to other racetam derivatives. Its rapid brain penetration and minimal drug-drug interactions further enhance its clinical utility .
Eigenschaften
CAS-Nummer |
357336-99-3 |
|---|---|
Molekularformel |
C11H20N2O2 |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
(2R)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide |
InChI |
InChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15)/t8-,9+/m0/s1 |
InChI-Schlüssel |
MSYKRHVOOPPJKU-DTWKUNHWSA-N |
Isomerische SMILES |
CCC[C@H]1CC(=O)N(C1)[C@H](CC)C(=O)N |
Kanonische SMILES |
CCCC1CC(=O)N(C1)C(CC)C(=O)N |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



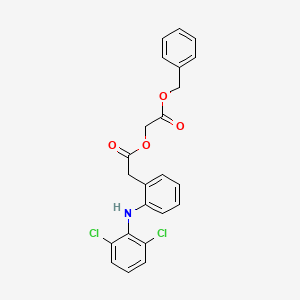
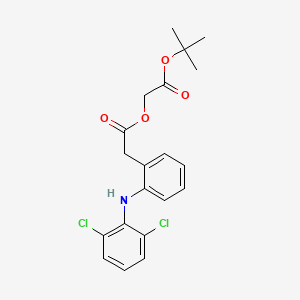
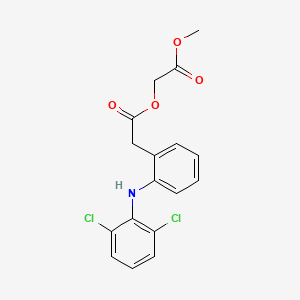
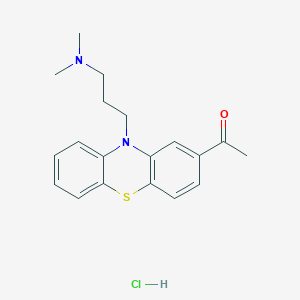
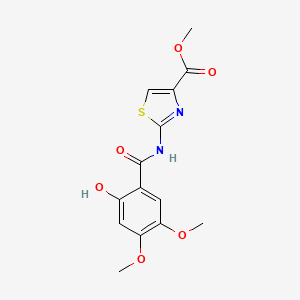
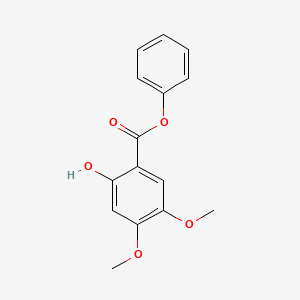

![N-[2-(7-Methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide](/img/structure/B602148.png)
